![molecular formula C78H112N14O28S3 B12376209 (2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « Acide [(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acétyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-méthyl-2-[[(2R)-1-méthylpipéridine-2-carbonyl]amino]pentanoyl]amino]-4-méthylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphényl)-2-méthylpentanoyl]amino]carbamoyloxy]éthyldisulfanyl]-1-carboxyléthyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoéthyl]phényl]méthylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioïque » est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse d'un composé aussi complexe implique généralement plusieurs étapes, notamment la protection et la déprotection de groupes fonctionnels, des réactions de couplage et des processus de purification. La voie synthétique spécifique dépendrait de la disponibilité des matières premières et du rendement et de la pureté souhaités du produit final.
Méthodes de production industrielle
La production industrielle de composés organiques complexes implique souvent l'optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les coûts. Cela peut inclure l'utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et les processus de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Introduction d'oxygène ou élimination d'hydrogène.
Réduction : Addition d'hydrogène ou élimination d'oxygène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Hydrolyse : Rupture de liaisons chimiques par l'ajout d'eau.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et divers acides et bases. Les conditions de réaction telles que la température, la pression et le choix du solvant sont cruciales pour la réussite de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des groupes fonctionnels spécifiques présents dans le composé et des conditions de réaction utilisées.
Applications De Recherche Scientifique
Le composé peut avoir diverses applications en recherche scientifique, notamment :
Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Comme sonde pour étudier les processus biologiques ou comme agent thérapeutique potentiel.
Médecine : Comme candidat-médicament pour le traitement de maladies spécifiques.
Industrie : Comme précurseur pour la production de matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du composé dépendrait de sa structure moléculaire et de la cible biologique ou chimique spécifique avec laquelle il interagit. Cela peut impliquer la liaison à un récepteur, l'inhibition d'une enzyme ou la modulation d'une voie de signalisation.
Mécanisme D'action
The mechanism of action of the compound would depend on its molecular structure and the specific biological or chemical target it interacts with. This may involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d'autres molécules organiques complexes présentant des groupes fonctionnels ou des motifs structuraux similaires.
Unicité
L'unicité du composé peut résider dans sa combinaison spécifique de groupes fonctionnels, sa structure tridimensionnelle ou son activité biologique spécifique.
Propriétés
Formule moléculaire |
C78H112N14O28S3 |
|---|---|
Poids moléculaire |
1790.0 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C78H112N14O28S3/c1-9-15-64(102)119-41-92(72(108)65(43(5)10-2)88-70(107)57-17-12-14-29-91(57)8)58(42(3)4)37-59(120-45(7)93)71-85-55(39-121-71)69(106)81-49(33-46-22-24-50(94)25-23-46)32-44(6)66(103)89-90-78(117)118-30-31-122-123-40-56(75(113)114)84-68(105)54(36-63(100)101)83-67(104)53(35-62(98)99)82-60(95)34-47-18-20-48(21-19-47)38-80-76(115)79-28-13-11-16-51(73(109)110)86-77(116)87-52(74(111)112)26-27-61(96)97/h18-25,39,42-44,49,51-54,56-59,65,94H,9-17,26-38,40-41H2,1-8H3,(H,81,106)(H,82,95)(H,83,104)(H,84,105)(H,88,107)(H,89,103)(H,90,117)(H,96,97)(H,98,99)(H,100,101)(H,109,110)(H,111,112)(H,113,114)(H2,79,80,115)(H2,86,87,116)/t43-,44-,49+,51-,52-,53-,54-,56-,57+,58+,59+,65-/m0/s1 |
Clé InChI |
FHMWPGDRYQRIPB-IEAKDTJSSA-N |
SMILES isomérique |
CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]4CCCCN4C |
SMILES canonique |
CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C4CCCCN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


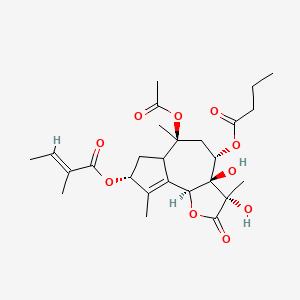
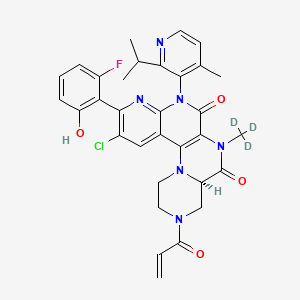
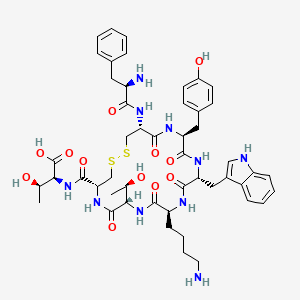
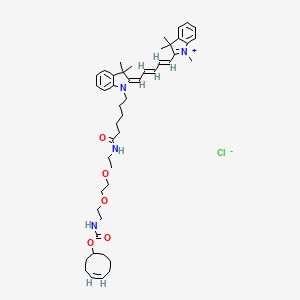

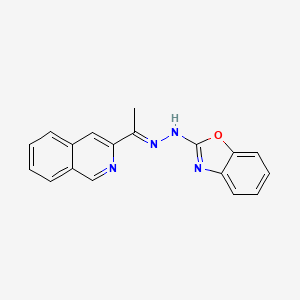
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)


![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)

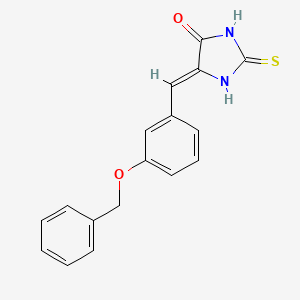

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
